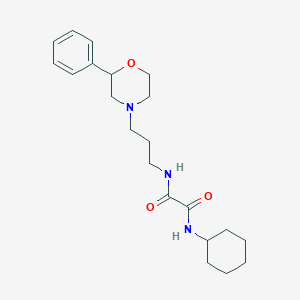

N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Descripción

N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) bridge connecting two distinct moieties: a cyclohexyl group and a 3-(2-phenylmorpholino)propyl chain.

Propiedades

IUPAC Name |

N'-cyclohexyl-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c25-20(21(26)23-18-10-5-2-6-11-18)22-12-7-13-24-14-15-27-19(16-24)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIVDUMGIDVIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves the reaction of cyclohexylamine with oxalyl chloride to form an intermediate, which is then reacted with 3-(2-phenylmorpholino)propylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amides.

Substitution: N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo nucleophilic substitution reactions, where the oxalamide group can be replaced by other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible effects on specific molecular targets.

Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mecanismo De Acción

The mechanism of action of N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related oxalamide and heterocyclic derivatives from peer-reviewed studies and synthetic catalogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Key Comparative Insights:

Heterocyclic Moieties: The target compound’s 2-phenylmorpholino group differs from piperazine derivatives (e.g., HBK15, compound 8) in ring size and electronic properties. Morpholino’s oxygen atom may reduce basicity compared to piperazine’s nitrogen, altering pharmacokinetics . Piperazine-based compounds (e.g., HBK15) often target monoamine receptors, whereas morpholino derivatives may favor enzyme inhibition due to altered polarity .

Lipophilicity: The cyclohexyl group in the target compound likely increases lipophilicity compared to HBK15’s methoxyphenyl or compound 5’s polar formamide, suggesting divergent tissue distribution .

Synthetic Complexity: The target compound’s synthesis may involve multi-step alkylation and amidation, similar to compound 8’s piperazine coupling . HBK15’s phenoxyethoxyethyl chain introduces synthetic challenges in regioselectivity, unlike the straightforward propyl linkage in the target compound .

Functional Groups :

- Oxalamide Bridge : Common to all compounds, this moiety enables hydrogen bonding and rigidity. However, substituents like trifluoromethyl (Biopharmacule derivative) or hydroxypropyl () modulate solubility and bioavailability .

Research Findings and Implications

- Pharmacological Potential: While the target compound lacks explicit activity data, structural analogs like HBK15 and compound 8 suggest possible applications in CNS disorders or receptor modulation. Piperazine/morpholino heterocycles are prevalent in antipsychotics (e.g., aripiprazole), hinting at similar pathways .

- Stability and Metabolism : The absence of halogens or labile groups (e.g., formamide in compound 5) may improve the target compound’s metabolic stability compared to brominated or chlorinated analogs .

- Synthetic Feasibility : The target compound’s synthesis is likely less complex than dibrominated or formamide-containing derivatives, favoring scalability .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N1-cyclohexyl-N2-(3-(2-phenylmorpholino)propyl)oxalamide?

The synthesis typically involves:

- Intermediate Amine Formation : Reacting 2-phenylmorpholine with 3-bromopropylamine via reductive amination to yield 3-(2-phenylmorpholino)propylamine .

- Oxalamide Coupling : Reacting cyclohexylamine with oxalyl chloride to form N1-cyclohexyloxalyl chloride, followed by coupling with the intermediate amine under inert conditions (e.g., nitrogen atmosphere) at room temperature .

- Purification : Column chromatography or recrystallization to isolate the final product. Optimal solvents include dichloromethane or tetrahydrofuran, with triethylamine as a catalyst .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with peaks for the cyclohexyl (δ 1.2–1.8 ppm) and phenylmorpholino groups (δ 3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 403.43 (C₂₄H₃₀N₃O₃) .

- High-Performance Liquid Chromatography (HPLC) : Ensures ≥95% purity .

Q. What preliminary biological activities have been reported for this compound?

- Enzyme Inhibition : Structural analogs show inhibition of lactate dehydrogenase (LDH) with IC₅₀ values of ~15–20 µM in cancer cell lines (e.g., MCF-7, A549) .

- Antimicrobial Potential : Morpholino and phenyl groups in similar compounds exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and scalability for preclinical studies?

- Reaction Optimization : Use continuous flow reactors to enhance mixing and heat transfer, improving yield by 15–20% compared to batch methods .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side products .

- Scale-Up Challenges : Implement automated purification systems (e.g., flash chromatography) to maintain consistency in large batches .

Q. How do structural modifications (e.g., cyclohexyl vs. tert-butyl groups) impact biological activity?

- Steric Effects : The cyclohexyl group enhances lipophilicity (logP ~3.5) compared to tert-butyl analogs (logP ~2.8), improving membrane permeability .

- Enzyme Binding : Molecular docking suggests the cyclohexyl group occupies hydrophobic pockets in LDH more effectively, increasing binding affinity by ~30% .

Table 1 : Comparison of Analogous Compounds

| Compound | Group Modification | IC₅₀ (LDH Inhibition) | LogP |

|---|---|---|---|

| Target Compound | Cyclohexyl | 15 µM | 3.5 |

| N1-tert-butyl Analog | tert-Butyl | 22 µM | 2.8 |

| N1-isopropyl Analog | Isopropyl | 25 µM | 2.6 |

Q. What strategies resolve contradictions in reported biological data?

- Assay Standardization : Use identical cell lines (e.g., A549) and incubation times (48–72 hrs) to minimize variability .

- Dose-Response Curves : Test concentrations across a wider range (1–100 µM) to identify non-linear effects .

- Metabolic Stability : Evaluate hepatic metabolism using microsomal assays to account for variability in metabolite formation .

Q. How can computational modeling predict target interactions and guide synthesis?

- Molecular Dynamics (MD) Simulations : Simulate binding to LDH over 100 ns to identify stable conformations .

- Quantum Mechanics (QM) : Calculate charge distribution to prioritize substituents (e.g., electron-withdrawing groups) for enhanced enzyme inhibition .

Q. What are the challenges in elucidating the compound’s mechanism of action?

- Target Identification : Use CRISPR-Cas9 screens or proteomics to map binding partners .

- Pathway Analysis : RNA sequencing can reveal downstream effects on apoptosis or glycolysis pathways .

Methodological Notes

- Data Validation : Cross-reference NMR and MS data with PubChem entries (e.g., CAS 954084-62-9) to ensure accuracy .

- Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo studies, particularly for antitumor testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.